molecular formula C11H14N2OS B1271768 N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 27779-18-6

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine

Cat. No.: B1271768
CAS No.: 27779-18-6
M. Wt: 222.31 g/mol
InChI Key: MCNOURIAPOKCRE-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound that belongs to the class of thiazine derivatives. This compound is characterized by the presence of a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The methoxyphenyl group attached to the nitrogen atom of the thiazine ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the reaction of 2-methoxyaniline with a thioamide under specific conditions. One common method includes the use of a cyclization reaction where the thioamide and 2-methoxyaniline are heated together in the presence of a suitable catalyst. The reaction conditions often require a temperature range of 100-150°C and may involve solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenyl group.

    N-(2-methoxyphenyl)thiourea: Another compound with a methoxyphenyl group but different core structure.

Uniqueness

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its thiazine ring structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the features of both the thiazine ring and the methoxyphenyl group, making it a versatile compound for various applications.

Biological Activity

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N2OSC_{11}H_{14}N_{2}OS, with a molecular weight of approximately 222.31 g/mol. The compound features a thiazine ring, which is significant for its biological properties.

Biological Activities

1. Anticancer Properties

Research indicates that thiazine derivatives exhibit promising anticancer activities. A structure-activity relationship (SAR) study highlighted the potential of related compounds in inducing apoptosis in cancer cells. For instance, derivatives similar to this compound have shown efficacy in various cancer models:

  • Apoptosis Induction : Compounds with similar structures have been reported to induce apoptosis with low effective concentrations (EC50). For example, an analog demonstrated an EC50 of 2 nM in inducing apoptosis in cell-based assays .

Table 1: Comparison of Anticancer Activity of Thiazine Derivatives

Compound NameEC50 (nM)Cancer Type
N-(4-Methoxyphenyl)-N,2-dimethylquinazoline2Breast Cancer
This compoundTBDTBD

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazine derivatives have shown activity against various bacterial strains, suggesting that this compound may possess similar properties.

Table 2: Antimicrobial Activity of Thiazine Compounds

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureusTBD
N-(4-Methoxyphenyl)-5,6-dihydrothiazoleEscherichia coliTBD

The biological activity of thiazine derivatives often involves the generation of reactive oxygen species (ROS), leading to cellular stress and apoptosis in target cells. Studies have shown that compounds like this compound may disrupt mitochondrial function and induce autophagy-like processes in treated cells .

Case Studies

Case Study 1: Leishmanicidal Activity

A related compound demonstrated significant leishmanicidal activity against Leishmania mexicana, reducing parasite load significantly in experimental models. This suggests that thiazine derivatives could be explored for their potential use in treating parasitic infections .

Case Study 2: Synergistic Effects

Research has indicated that combining thiazine-based compounds with existing antibiotics may enhance their efficacy against resistant bacterial strains. This synergy could be pivotal in developing new therapeutic strategies against multi-drug resistant pathogens .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-14-10-6-3-2-5-9(10)13-11-12-7-4-8-15-11/h2-3,5-6H,4,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNOURIAPOKCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368197
Record name N-(2-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27779-18-6
Record name N-(2-Methoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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